1-[3-(Trifluoromethoxy)cyclohexyl]methanamine
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Overview
Description
1-[3-(Trifluoromethoxy)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexyl ring, which is further connected to a methanamine group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethoxy)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[3-(Trifluoromethoxy)cyclohexyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine include:
- 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
- 1-[3-(Trifluoromethyl)cyclohexyl]methanamine
- 1-[3-(Trifluoromethoxy)phenyl]methanamine .
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
1-[3-(Trifluoromethoxy)cyclohexyl]methanamine, a compound characterized by its unique trifluoromethoxy group and cyclohexyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Overview
The compound features a cyclohexyl moiety linked to a methanamine functional group, with a trifluoromethoxy substituent enhancing its lipophilicity and biological interactions. The trifluoromethoxy group is known to influence the pharmacokinetic properties of compounds, often leading to improved metabolic stability and binding affinity to various biological targets.
Antidepressant and Analgesic Properties
Preliminary studies indicate that this compound exhibits antidepressant and analgesic effects. The presence of the trifluoromethoxy group is believed to contribute significantly to these activities by enhancing the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclohexane + Trifluoromethoxy | Antidepressant, analgesic |
Cyclohexylamine | Cyclohexane only | Basic amine properties |
Trifluoromethylphenylamine | Trifluoromethyl + Phenyl | Potential neuroactivity |
This table highlights how the unique structural elements of this compound enhance its chemical reactivity and biological potential compared to other related compounds.
NMDA Receptor Interaction
Research conducted on derivatives containing trifluoromethyl groups has shown that they can interact with the N-Methyl-D-aspartate (NMDA) receptor, which is implicated in various neuropsychiatric disorders. In vitro binding assays demonstrated that certain derivatives achieve significant inhibition of [^3H]TCP binding at concentrations as low as 1 μM, indicating a high affinity for the NMDA receptor sites .
Study on Anticancer Activity
A recent study evaluated the anticancer properties of compounds similar to this compound against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with electron-withdrawing groups at strategic positions showed enhanced activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the trifluoromethoxy group could significantly affect biological potency. For instance, substituting different functional groups on the aromatic ring altered the binding affinity and efficacy of these compounds in various assays .
Properties
Molecular Formula |
C8H14F3NO |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
[3-(trifluoromethoxy)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h6-7H,1-5,12H2 |
InChI Key |
JQJPUXVNCARTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)CN |
Origin of Product |
United States |
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